molecular formula C20H16Cl2N2OS2 B2671577 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 686771-99-3

2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2671577
CAS No.: 686771-99-3
M. Wt: 435.38
InChI Key: IICXQTSKSUDXSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a synthetic small molecule belonging to the thieno[3,2-d]pyrimidine class, a scaffold recognized for its significant potential in medicinal chemistry research. Compounds featuring the thieno[3,2-d]pyrimidine core are frequently investigated as key scaffolds for developing inhibitors of critical enzymatic targets, particularly protein kinases . Research into analogous structures has shown that these molecules can act as potent modulators of sirtuins, a family of NAD+-dependent protein deacetylases implicated in cellular processes like gene silencing, aging, and metabolism . Furthermore, derivatives within this chemical family have been explored as anti-cancer agents, with mechanisms of action that may include the inhibition of cell division cycle 7-related protein kinase or other kinases central to cell proliferation and survival . The specific structural features of this compound—including the 3,4-dichlorobenzylsulfanyl moiety and the 4-methylphenyl substitution—suggest it is a valuable chemical entity for advanced research applications. It is intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and biochemical screening to further elucidate its specific mechanism of action and therapeutic potential. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2OS2/c1-12-2-5-14(6-3-12)24-19(25)18-17(8-9-26-18)23-20(24)27-11-13-4-7-15(21)16(22)10-13/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICXQTSKSUDXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. The starting materials often include 3,4-dichlorobenzyl chloride, 4-methylbenzaldehyde, and thiourea. The synthetic route may involve:

    Formation of the thieno[3,2-d]pyrimidin-4-one core: This step involves the cyclization of thiourea with an appropriate aldehyde under acidic or basic conditions.

    Introduction of the 3,4-dichlorophenylmethylsulfanyl group: This step involves the reaction of the thieno[3,2-d]pyrimidin-4-one intermediate with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the 4-methylphenyl group: This step involves the reaction of the intermediate with 4-methylbenzaldehyde under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted thieno[3,2-d]pyrimidin-4-one derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that thienopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit various kinases involved in cancer progression. The specific compound under discussion has been evaluated for its ability to target cancer cell lines effectively.

  • Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of related thienopyrimidines that demonstrated promising activity against breast cancer cell lines by inhibiting the PI3K/Akt pathway .

Antimicrobial Properties

Thienopyrimidine derivatives have also been explored for their antimicrobial effects. The presence of the sulfanyl group in this compound may enhance its interaction with bacterial enzymes or membranes.

  • Case Study : Research has shown that similar compounds can act as effective inhibitors of bacterial growth by disrupting essential metabolic pathways .

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory properties. Thienopyrimidines are known to modulate inflammatory pathways, making them candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases.

  • Research Insight : A review on pyrido[2,3-d]pyrimidines indicated their ability to inhibit pro-inflammatory cytokines and enzymes .

Mechanism of Action

The mechanism of action of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with structurally related analogs from the evidence:

Compound Name / ID Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound Thieno[3,2-d]pyrimidin-4-one 2: (3,4-dichlorobenzyl)sulfanyl; 3: 4-methylphenyl Not explicitly provided ~420–440 (estimated) Predicted high lipophilicity due to dichlorophenyl and methylphenyl groups.
2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one Dihydropyrimidin-4-one 2: (3,4-dichlorobenzyl)sulfanyl; 3: phenyl; 6: CF₃ C₁₈H₁₁Cl₂F₃N₂OS 431.26 Density: 1.45 g/cm³; Boiling point: 470.9°C; pKa: -2.21. Enhanced electrophilicity due to CF₃ group.
2-[(4-Chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one Thieno[3,2-d]pyrimidin-4-one 2: 4-chlorobenzylsulfanyl; 3: 2-methoxyphenyl C₂₁H₁₈ClN₃O₂S₂ 468.0 (estimated) Increased solubility from methoxy group; moderate logP.
2-[(3-Chlorophenyl)methylsulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one Thieno[2,3-d]pyrimidin-4-one 2: 3-chlorobenzylsulfanyl; 3: ethyl; 5,6: methyl C₁₉H₁₉ClN₂OS₂ 398.0 (estimated) Higher steric bulk from ethyl/methyl groups; potential metabolic stability.
4-(2,6-Dichlorophenyl)-3,4-dihydro-6-phenylpyrimidin-2(1H)-one Dihydropyrimidin-2-one 4: 2,6-dichlorophenyl; 6: phenyl C₁₆H₁₂Cl₂N₂O 319.19 Melting point: 116–118°C; IR peaks for C=O (1,683 cm⁻¹) and N-H (3,417 cm⁻¹).

Key Observations

The thieno[2,3-d]pyrimidin-4-one core in differs in ring fusion position, which may affect electronic distribution and intermolecular interactions.

Substituent Effects: Halogenation: The 3,4-dichlorophenyl group in the target compound and enhances lipophilicity and may improve membrane permeability compared to mono-chlorinated analogs (). Electron-Withdrawing Groups: The trifluoromethyl (CF₃) group in increases electrophilicity and metabolic resistance, whereas the methoxy group in improves aqueous solubility. Steric Effects: Bulky substituents (e.g., 4-methylphenyl in the target, ethyl/methyl in ) may hinder enzymatic degradation but reduce binding pocket compatibility.

Biological Activity Trends: Pyrimidinones with dichlorophenyl groups (target, ) show reported antifungal and anticancer activity, likely due to interference with microbial cell membranes or DNA replication . Thienopyrimidinones with methoxy or methyl groups (, target) are hypothesized to target kinases or inflammatory pathways, as seen in structurally related pyrido[3,4-d]pyrimidinones ().

Contradictions and Limitations

  • reports a pyrimidin-2-one derivative with dichlorophenyl groups exhibiting antifungal activity, but the thieno[3,2-d]pyrimidin-4-one core’s bioactivity remains unconfirmed in the provided data.
  • Predicted properties (e.g., pKa in ) lack experimental validation, necessitating caution in direct comparisons.

Biological Activity

The compound 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a member of the thieno[3,2-d]pyrimidine class and has been the subject of various studies focusing on its biological activities. This article synthesizes findings from multiple research efforts to provide a comprehensive overview of its biological activity, particularly its anticancer properties and enzyme inhibition.

Structural Characteristics

The compound features a thieno[3,2-d]pyrimidinone core with specific substitutions that enhance its biological activity. The presence of the (3,4-dichlorophenyl)methyl and (4-methylphenyl) groups contributes to its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Research has demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, a study reported that certain derivatives showed potent antiproliferative effects against various cancer cell lines such as SU-DHL-6 and K562. The most promising compound in this series had an IC50 value of 0.55 μM against SU-DHL-6 cells, indicating strong antitumor activity while maintaining low toxicity towards normal HEK293T cells (CC50 = 15.09 μM) .

Table 1: Antiproliferative Activity of Thieno[3,2-d]pyrimidine Derivatives

CompoundCell LineIC50 (μM)CC50 (μM)
12eSU-DHL-60.5515.09
12eWSU-DLCL-20.95-
12eK5621.68-

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell migration. For example, compound 12e was shown to significantly alter lymphoma cell morphology and induce apoptosis in a concentration-dependent manner .

Furthermore, structural modifications have been linked to enhanced binding affinity to target enzymes involved in cancer progression. For instance, compounds designed to inhibit 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes demonstrated moderate inhibitory activity (36% and 25% at 1 μM for compounds 3b and 3d respectively) . This suggests that specific substitutions can enhance biological efficacy.

Enzyme Inhibition Studies

In addition to anticancer properties, thieno[3,2-d]pyrimidines have been evaluated for their ability to inhibit various enzymes related to inflammatory pathways. A study highlighted that several derivatives inhibited cyclooxygenase (COX) enzymes significantly, with IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Table 2: COX Inhibition Potency of Thieno[3,2-d]pyrimidine Derivatives

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3a6.74-
4b1.10-
4d6.12-

Case Studies

  • Antitumor Activity Against Leukemia : A case study evaluated the cytotoxic effects of thieno[3,2-d]pyrimidine derivatives on human leukemia cell lines such as HL-60 and Jurkat. The results indicated significant cytotoxicity with varying degrees of effectiveness based on structural modifications .
  • Inhibition of Enzyme Activity : Another study focused on the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in cancer metabolism. Compounds derived from thieno[3,2-d]pyrimidines showed promising inhibition profiles that could be further explored for therapeutic applications .

Q & A

Q. What are the recommended methodologies for synthesizing 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Sulfanyl Group Introduction : Reacting thiol-containing intermediates with halogenated aromatic precursors under basic conditions (e.g., K₂CO₃ in DMF) .
  • Cyclization : Utilizing microwave-assisted or thermal cyclization to form the thienopyrimidinone core .
  • Purification : Chromatographic techniques (e.g., silica gel column chromatography) with eluents like ethyl acetate/hexane mixtures .
  • Key Parameters : Optimize reaction time (6-12 hours) and temperature (80-120°C) to balance yield and purity .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield RangeReference
Sulfanyl Introduction3,4-Dichlorobenzyl bromide, NaSH, DMF60-75%
CyclizationMicrowave, 100°C, 2 hours70-85%

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:
  • X-ray Crystallography : Resolve bond lengths (mean C–C = 0.005 Å) and torsion angles to validate the thienopyrimidinone core .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., 4-methylphenyl at δ 2.3 ppm for CH₃) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 488.03) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What strategies are effective in optimizing reaction yields for complex thienopyrimidinone derivatives?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to test variables like solvent polarity (DMF vs. THF), catalyst loading (e.g., Pd(OAc)₂), and temperature gradients .
  • Parallel Synthesis : Screen 10-20 analogs simultaneously to identify optimal substituent combinations .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How should researchers address contradictions between computational predictions and experimental data in the compound's reactivity?

  • Methodological Answer :
  • Re-Evaluate Computational Models : Cross-validate DFT calculations (e.g., B3LYP/6-31G*) with experimental spectroscopic data (e.g., NMR coupling constants) .
  • Solvent Effects : Account for solvation models (e.g., CPCM) in simulations, as polarity may shift reaction pathways .
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O) or trapping agents (e.g., TEMPO) to identify unanticipated intermediates .

Q. What methodologies assess the environmental fate and biodegradation pathways of this compound?

  • Methodological Answer :
  • OECD Guidelines : Conduct ready biodegradability tests (e.g., OECD 301F) to measure mineralization rates in aqueous media .
  • Metabolite Identification : Use LC-QTOF-MS to detect transformation products (e.g., sulfoxide derivatives) in soil microcosms .
  • QSAR Modeling : Predict ecotoxicity endpoints (e.g., LC₅₀ for Daphnia magna) via tools like ECOSAR .

Q. Table 2: Key Environmental Parameters

PropertyMethodReference
LogP (Octanol-Water)Shake-flask HPLC
Hydrolysis Half-LifepH 7, 25°C, monitored by UV

Methodological Considerations for Data Analysis

  • Handling Spectral Overlaps : Deconvolute NMR peaks using 2D techniques (e.g., HSQC, HMBC) to resolve aromatic proton signals .
  • Crystallographic Disorder : Apply SHELXL refinement to model disordered atoms in X-ray structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.